Physicochemical Differentiation: XLogP3 and TPSA
The target compound occupies a distinct physicochemical property space relative to its closest cyclobutane-carbonitrile analogs. Its calculated partition coefficient (XLogP3 = 1.8) lies between the more lipophilic 1-phenylcyclobutanecarbonitrile (XLogP3 ≈ 2.4) and the less lipophilic 1-(dimethylamino)cyclobutanecarbonitrile (XLogP3 ≈ 0.9), while its topological polar surface area (TPSA = 35.8 Ų) is identical to the dimethylamino analog but substantially lower than that of the phenyl derivative (TPSA ≈ 24 Ų due to absence of H-bond donor) [1]. The presence of a single hydrogen-bond donor (NH) distinguishes it from the tertiary-amino dimethyl analog, which has zero H-bond donors, and from the phenyl analog, which also lacks an H-bond donor [2].
| Evidence Dimension | Physicochemical property profile (XLogP3, TPSA, HBD count) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 35.8 Ų; HBD = 1; MW = 186.25 |
| Comparator Or Baseline | 1-Phenylcyclobutanecarbonitrile: XLogP3 ≈ 2.4; TPSA = 23.8 Ų; HBD = 0; MW = 157.21. 1-(Dimethylamino)cyclobutanecarbonitrile: XLogP3 ≈ 0.9; TPSA = 35.8 Ų; HBD = 0; MW = 124.18 |
| Quantified Difference | ΔXLogP3: −0.6 vs. phenyl analog; +0.9 vs. dimethylamino analog. ΔHBD: +1 vs. both comparators. |
| Conditions | Calculated physicochemical parameters from PubChem and vendor datasheets; standard computational prediction models. |
Why This Matters
The intermediate lipophilicity and presence of a single H-bond donor position this compound favorably for CNS drug-like chemical space (optimal XLogP3 1–3, HBD ≤ 2), offering a balanced permeability–solubility profile unavailable from either comparator.
- [1] Kuujia.com. (2025). Cas no 1184134-16-4 (1-(Benzylamino)cyclobutane-1-carbonitrile) – Computed Properties. View Source
- [2] PubChem Compound Summaries for CID 61005122, CID 5254209 (1-phenylcyclobutanecarbonitrile), and CID 11286483 (1-(dimethylamino)cyclobutanecarbonitrile). View Source
